(S)-2-((Methylsulfonyl)oxy)propanoic acid
CAS No.: 66423-08-3
Cat. No.: VC7991988
Molecular Formula: C4H8O5S
Molecular Weight: 168.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66423-08-3 |
---|---|
Molecular Formula | C4H8O5S |
Molecular Weight | 168.17 g/mol |
IUPAC Name | (2S)-2-methylsulfonyloxypropanoic acid |
Standard InChI | InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1 |
Standard InChI Key | LFMBKSRGQHUJKP-VKHMYHEASA-N |
Isomeric SMILES | C[C@@H](C(=O)O)OS(=O)(=O)C |
SMILES | CC(C(=O)O)OS(=O)(=O)C |
Canonical SMILES | CC(C(=O)O)OS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (2S)-2-methylsulfonyloxypropanoic acid, reflects its stereochemical configuration and functional groups. Its molecular formula is C₄H₈O₅S, with a molecular weight of 168.17 g/mol . The structure comprises a propanoic acid backbone substituted at the second carbon by a methylsulfonyloxy group (–OSO₂CH₃) in the S-configuration.
Key Structural Data:
Property | Value |
---|---|
Canonical SMILES | CC(C(=O)O)OS(=O)(=O)C |
Isomeric SMILES | CC@@HOS(=O)(=O)C |
InChI Key | LFMBKSRGQHUJKP-VKHMYHEASA-N |
XLogP3-AA | -0.9 (estimated) |
Hydrogen Bond Donors | 1 (carboxylic acid –OH) |
Hydrogen Bond Acceptors | 5 (sulfonyl and carboxylic O) |
The chiral center at C2 dictates its enantioselective reactivity, critical for applications in asymmetric synthesis .
Synthesis and Reaction Mechanisms
Example 1: Synthesis of (R)-2-Bromopropionic Acid
In a patented process, (S)-2-((Methylsulfonyl)oxy)propanoic acid undergoes nucleophilic substitution with lithium bromide in toluene at 60°C for 1 hour, yielding (R)-2-bromopropionic acid with 45% yield and 92.3% enantiomeric excess (ee) . The reaction mechanism proceeds via an Sₙ2 pathway, inverting the configuration at C2:
The high ee underscores the compound’s utility in preserving stereochemical integrity during functional group transformations .
Example 2: Production of (S)-2-(4-Isobutylphenyl)propionic Acid
Garot et al. (1996) demonstrated that this sulfonate ester enhances the selectivity of (S)-2-(4-isobutylphenyl)propionic acid synthesis, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . The methylsulfonyloxy group acts as a superior leaving group compared to hydroxyl or acetate, facilitating efficient alkylation or arylation reactions.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s dual functionality (carboxylic acid and sulfonate ester) makes it a versatile building block for:
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Antihypertensive Agents: Indirect applications in angiotensin II receptor blockers (ARBs) via intermediate functionalization.
Asymmetric Catalysis
Its use in generating enantiomerically pure bromopropionic acid highlights its role in catalytic processes requiring high stereoselectivity, such as enzyme-mimetic reactions .
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